Nona-4,8-dienal

Description

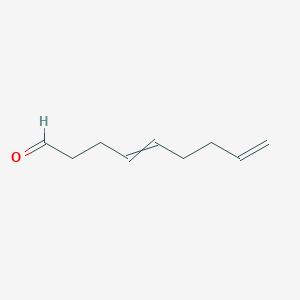

Structure

3D Structure

Properties

CAS No. |

107077-65-6 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

nona-4,8-dienal |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,5-6,9H,1,3-4,7-8H2 |

InChI Key |

ISNGFCODFAPWPE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC=CCCC=O |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Nona 4,8 Dienal

Specific documentation regarding the widespread natural occurrence of Nona-4,8-dienal is scarce. However, its existence as a semiochemical—a chemical involved in communication—has been identified in the insect world. The isomer (E)-4,8-Nonadienal is recognized as a semiochemical utilized by the Picasso bug (Sphaerocoris annulus). pherobase.com In this context, the compound plays a role in the chemical communication system of the species. Beyond this specific identification, detailed reports on its presence in plants, fungi, or other organisms are not extensively available in current research literature.

Enzymatic Derivations and Lipoxygenase Mediated Biosynthesis of Unsaturated Aldehydes in Biological Systems

While the specific enzymatic derivation of Nona-4,8-dienal is not explicitly detailed in research, the biosynthesis of structurally related C9 unsaturated aldehydes is well-characterized. This formation occurs through the lipoxygenase (LOX) pathway, a crucial metabolic route in higher plants for producing signaling and defense molecules known as phytooxylipins. mdpi.com

The LOX pathway is initiated in response to stimuli such as tissue damage and involves a sequence of enzymatic reactions that convert polyunsaturated fatty acids (PUFAs) into volatile short-chain aldehydes and other compounds. mdpi.compsu.edu The key enzymes in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The process begins with the release of C18-PUFAs, primarily linoleic acid and α-linolenic acid, from membrane lipids. A specific type of lipoxygenase, 9-lipoxygenase (9-LOX), catalyzes the introduction of molecular oxygen onto the 9th carbon of these fatty acids. oup.com This reaction produces 9-hydroperoxy fatty acids: 9-hydroperoxyoctadecadienoic acid (9-HPOD) from linoleic acid, and 9-hydroperoxyoctadecatrienoic acid (9-HPOT) from α-linolenic acid. mdpi.com

Subsequently, the enzyme hydroperoxide lyase acts on these unstable hydroperoxides, cleaving them to form a C9 aldehyde and a 9-oxo-acid. mdpi.com The resulting C9 aldehydes can undergo further enzymatic or spontaneous isomerization to form different isomers. psu.edu This pathway is the primary source of the characteristic "green leaf volatiles" that contribute to the aroma of many fruits and vegetables, including the C9 aldehydes responsible for the fresh scent of cucumber. mdpi.comoup.com

Data Tables

The following tables provide a summary of the key components and products of the lipoxygenase pathway leading to C9 aldehydes.

Table 1: Precursors and Products in the 9-Lipoxygenase Pathway

| Precursor Fatty Acid | Intermediate Hydroperoxide | Primary C9 Aldehyde Product |

| Linoleic acid (C18:2) | 9-hydroperoxyoctadecadienoic acid (9-HPOD) | (3Z)-Nonenal |

| α-Linolenic acid (C18:3) | 9-hydroperoxyoctadecatrienoic acid (9-HPOT) | (3Z,6Z)-Nonadienal |

This data is based on established biochemical pathways. mdpi.compsu.edu

Table 2: Key Enzymes in the Biosynthesis of C9 Unsaturated Aldehydes

| Enzyme | Abbreviation | Function |

| Lipoxygenase | LOX | Catalyzes the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. oup.com |

| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides into smaller aldehyde and oxoacid fragments. mdpi.com |

| Alcohol Dehydrogenase | ADH | Can reduce aldehydes to their corresponding alcohols. oup.com |

| Isomerase | - | Can catalyze the isomerization of double bonds in the aldehyde products, leading to different structural isomers. psu.edu |

Advanced Synthetic Strategies for Nona 4,8 Dienal and Its Stereoisomers

Development of Stereoselective Syntheses for (E)- and (Z)-Nona-4,8-dienal

The stereoselective synthesis of dienals, including isomers of nona-4,8-dienal, often relies on building the carbon backbone through methods that control the geometry of the forming double bonds. While specific documentation on the stereoselective synthesis of this compound itself is limited, methods applied to its isomers, such as nona-3,6-dienal, provide a clear blueprint for these strategies.

A notable stereoselective synthesis for (3Z,6Z)-nonadienal, a positional isomer of the target compound, involves a multi-step process starting from smaller unsaturated fragments. tandfonline.com This approach highlights the use of alkyne chemistry to establish the carbon skeleton, followed by stereoselective reduction to form the Z,Z-dienes. The key steps are outlined below:

Grignard Coupling: The synthesis begins with the Grignard coupling of 3-butynyl-tetrahydropyranyl ether with bromopentyne to yield nona-3,6-diynyl-tetrahydropyranyl ether. tandfonline.com This step efficiently constructs the C9 backbone with triple bonds at the desired positions.

Stereoselective Hydrogenation: The resulting diynol is then subjected to hydrogenation using a poisoned catalyst, such as Lindlar's catalyst. This step is crucial for stereocontrol, as it selectively reduces the alkynes to Z-alkenes without over-reduction to the alkane or isomerization to the more stable E-alkenes.

Oxidation: The final step involves the oxidation of the resulting (3Z,6Z)-nonadienol to the target aldehyde, (3Z,6Z)-nonadienal, typically using an oxidizing agent like chromium trioxide-pyridine complex. tandfonline.com

This sequence provides a reliable method for obtaining sterically pure Z,Z-isomers. Similar strategies, employing different organometallic reagents and coupling reactions, are a cornerstone for the stereoselective synthesis of various dienals and their derivatives. psu.edu

Table 1: Key Steps in the Stereoselective Synthesis of (3Z,6Z)-Nonadienal

| Step No. | Reaction Type | Key Reagents | Intermediate/Product | Purpose | Reference |

| 1 | Grignard Coupling | 3-butynyl-tetrahydropyranyl ether, Bromopentyne, Mg | Nona-3,6-diynyl-tetrahydropyranyl ether | C9 backbone construction | tandfonline.com |

| 2 | Deprotection & Hydrogenation | Acid, H₂, Lindlar's Catalyst | (3Z,6Z)-Nonadienol | Stereoselective formation of Z,Z-dienes | tandfonline.com |

| 3 | Oxidation | Chromium trioxide-pyridine | (3Z,6Z)-Nonadienal | Formation of the final aldehyde | tandfonline.com |

Total Synthesis Approaches to this compound and Functionally Related Nonadienals

Total synthesis approaches to this compound and its derivatives are often embedded within the synthesis of more complex natural products where the nonadienal structure serves as a key intermediate. These syntheses employ a range of olefination reactions to construct the carbon chain with the required double bonds.

A Wittig-type reaction is a common strategy. For instance, the synthesis of (S,2E,6Z)-4-((triethylsilyl)oxy)nona-2,6-dienal, a functionalized nonadienal, was achieved by reacting an α-siloxy aldehyde building block with (triphenylphosphoranylidene)acetaldehyde. mdpi.com This reaction homologates the initial aldehyde and installs the E-configured double bond at the 2-position in a single step, yielding the desired nonadienal derivative. mdpi.com

More modern and convergent strategies have also been developed. The synthesis of a 5-methylnona-2,4,8-trienoate, which contains the core nona-4,8-diene skeleton, was accomplished using a three-component reaction. wgtn.ac.nz This approach utilized (triphenylphosphoranylidene)ketene, also known as the Bestmann ylide, as a linchpin to couple an alcohol and an aldehyde fragment, efficiently constructing the dienoate structure with good yield and stereoselectivity. wgtn.ac.nz

These examples demonstrate that while this compound itself may not be a frequent target of a dedicated total synthesis, the methodologies for constructing its functionalized analogues are well-established, primarily relying on powerful olefination and coupling reactions to build the unsaturated system.

Chemoenzymatic and Biocatalytic Routes for this compound Synthesis

Biocatalytic and chemoenzymatic routes offer a green and highly selective alternative for the synthesis of aldehydes like this compound. These methods often utilize enzymes from the lipoxygenase (LOX) pathway found in plants, which naturally produce C6 and C9 aldehydes and alcohols, known as green leaf volatiles (GLVs), from polyunsaturated fatty acids (PUFAs). mdpi.com

The general biocatalytic cascade involves three key enzymatic steps:

Lipase-catalyzed Hydrolysis: Triglycerides from vegetable oils (e.g., linseed or sunflower oil) are first hydrolyzed by a lipase (B570770) to release free PUFAs, such as linoleic acid and α-linolenic acid. mdpi.com

Lipoxygenase (LOX) Dioxygenation: A specific LOX enzyme catalyzes the dioxygenation of the PUFA to form a fatty acid hydroperoxide (HPOD). The regiospecificity of the LOX (e.g., 9-LOX or 13-LOX) determines the position of hydroperoxidation.

Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) into two smaller molecules: a short-chain aldehyde and an oxo-acid. mdpi.comresearchgate.net

Specifically, C9 aldehydes are produced from the action of a 9-LOX and a 9/13-HPL. For example, (Z,Z)-nona-3,6-dienal is produced from α-linolenic acid via this pathway. mdpi.com Similarly, the biocatalytic production of 9-oxononanoic acid from linoleic acid has been demonstrated in a one-pot, multi-enzyme process combining a 9S-lipoxygenase and a 9/13-hydroperoxide lyase. researchgate.net This process highlights the potential for producing bifunctional C9 molecules from renewable bio-based fatty acids. researchgate.net These enzymatic cascades can be performed in one-pot reactions, offering an efficient and sustainable route to these valuable compounds.

Table 2: Biocatalytic Pathway for C9 Aldehyde Production from Fatty Acids

| Step | Enzyme | Substrate | Product | Reference |

| 1 | Lipase | Vegetable Oil (Triglycerides) | Polyunsaturated Fatty Acids (e.g., Linolenic Acid) | mdpi.com |

| 2 | 9-Lipoxygenase (9-LOX) | Linolenic Acid | 9-Hydroperoxy-linolenic acid | mdpi.comresearchgate.net |

| 3 | Hydroperoxide Lyase (HPL) | 9-Hydroperoxy-linolenic acid | (Z,Z)-Nona-3,6-dienal + 9-Oxo-nonanoic acid | mdpi.comresearchgate.net |

Novel Synthetic Methodologies for this compound Analogues and Derivatives

The demand for novel flavors, fragrances, and bioactive molecules has driven the development of new synthetic methods for this compound analogues and other complex dienals. These methods often focus on creating longer or more functionalized carbon chains while maintaining the core dienal structure.

One powerful technique is the titanium-catalyzed cross-cyclomagnesiation of dienes. This methodology has been used to prepare very long-chain dienals, such as (13Z,17Z)-tetraconta-13,17-dienal. nih.gov The key step involves reacting 1,2-dienes with a Grignard reagent in the presence of a titanocene (B72419) dichloride catalyst to form a complex titanacycle, which can then be further reacted to yield long-chain aldehydes. This approach provides access to structurally complex analogues that would be difficult to synthesize via traditional methods. nih.gov

Biological Activities and Physiological Roles of Nona 4,8 Dienal

Nona-4,8-dienal as a Component of Chemical Communication Systems

Chemical communication is a vital process in the natural world, and this compound has been identified as a key player in these intricate systems, particularly in the interactions between insects and between plants and insects.

Research on this compound in Insect Pheromone Systems and Behavioral Modulation

Pheromones are chemical signals that trigger innate behavioral or physiological responses among individuals of the same species. anr.fr These chemical messengers are fundamental for regulating social interactions within insect populations. anr.fr Research has shown that beyond their role as simple communication signals, some pheromones can also act as modulators of cognitive processes, influencing learning and memory. anr.fr This modulatory effect represents a distinct function, as it targets behaviors that are not the typical innate responses. anr.fr

The detection of pheromones, and thus the behavioral responses they elicit, can be influenced by various internal and external factors. For instance, in the male moth Agrotis ipsilon, the behavioral responsiveness to sex pheromones is dependent on the moth's diet and the levels of reproductive hormones like juvenile hormone (JH) and 20-hydroxyecdysone (B1671079) (20E). nih.gov A diet rich in sugar and sodium can increase the sensitivity of olfactory receptor neurons to the main component of the sex pheromone. nih.gov This enhanced sensitivity is linked to the increased expression of a specific pheromone binding protein and a pheromone receptor in the antennae. nih.gov Furthermore, the modulation of pheromone detection is also linked to the action of hormones on the peripheral olfactory system. nih.gov In moths, the processing of behaviorally relevant olfactory information, including sex pheromones, occurs in the antennal lobe, a primary olfactory center in the brain. nih.gov The plasticity of these behavioral responses can be modulated by hormones and catecholamines. nih.gov

| Factor | Effect on Pheromone Detection/Response in Agrotis ipsilon |

| Sugar-rich diet | Increases sensitivity of olfactory receptor neurons to sex pheromone. nih.gov |

| Juvenile Hormone (JH) | A positive nutritional state enhances sex pheromone detection through the action of JH. nih.gov |

| 20-hydroxyecdysone (20E) | Involved in the age-dependent behavioral and central nervous responses to pheromones. nih.gov |

| Dopamine (B1211576) | A G-protein-coupled receptor that binds to both 20E and dopamine is involved in the expression of sexual behavior. nih.gov |

Role of this compound and Homoterpenoids in Plant-Plant and Plant-Insect Interactions

Plants emit a diverse array of volatile organic compounds (VOCs), including homoterpenes, which play crucial roles in their interactions with the surrounding environment. nih.gov These volatile signals can mediate communication between plants and with insects, serving as either attractants or deterrents. nih.govesf.org Homoterpenes, such as the C11-homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), are common plant volatiles. pnas.org DMNT is a derivative of the C15-sesquiterpene (E)-nerolidol. pnas.org

When plants are attacked by herbivores, they often release a specific blend of herbivore-induced plant volatiles (HIPVs). esf.org These HIPVs can act as an indirect defense mechanism by attracting natural enemies of the herbivores, such as predators and parasitoids. nih.govpnas.org For example, certain volatiles, including a homoterpene, have been shown to attract predatory insects. nih.gov Homoterpenes released from damaged tissues are thought to contribute significantly to this indirect defense. pnas.org

Beyond attracting beneficial insects, homoterpenes can also have other defensive functions, such as directly repelling aphids. pnas.org Furthermore, these compounds can be involved in plant-plant communication. Studies have demonstrated that some homoterpenes can induce the expression of defense genes in neighboring plants, priming them for a potential attack. pnas.org The emission of these compounds is not limited to herbivory; it can also be induced by infection with certain pathogens. pnas.org

The biosynthesis of these important signaling molecules is a complex process. In Arabidopsis, a single cytochrome P450 enzyme, CYP82G1, is responsible for the formation of both the C11-homoterpene DMNT from (E)-nerolidol and the C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) from (E,E)-geranyllinalool. pnas.org This enzyme is expressed in the stems and flowers and its expression in leaves is highly induced by herbivory. pnas.org

| Homoterpene | Precursor | Role in Plant Interactions |

| (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) | (E)-nerolidol | Attracts natural enemies of herbivores, direct repulsion of aphids, induces defense genes in neighboring plants. nih.govpnas.org |

| (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) | (E,E)-geranyllinalool | Attracts natural enemies of herbivores, induces defense genes in neighboring plants. pnas.org |

Investigation of Antimicrobial Properties Exhibited by Nonadienals, Including this compound

Research has indicated that various non-antibiotic compounds possess antimicrobial properties. ptfarm.pl Aldehydes, such as (E,E)-2,6-nonadienal, can interact with nucleophilic sites on proteins, which can disrupt their function and result in antimicrobial activity. The antimicrobial effects of various substances, including those from natural sources, are a significant area of study. For instance, extracts from the plant Aronia melanocarpa have been shown to possess anti-biofilm activity against bacteria like Escherichia coli and Bacillus cereus, without being toxic to the bacteria themselves. science.gov This non-toxic inhibition is notable as it may reduce the likelihood of resistance development. science.gov

The formation of biofilms, which are communities of microorganisms attached to a surface, can make bacteria more resistant to antimicrobial agents. science.gov Therefore, compounds that can inhibit biofilm formation are of particular interest. Some non-steroidal anti-inflammatory drugs (NSAIDs) have also been found to exhibit antimicrobial and anti-biofilm activities against clinically relevant bacteria. nih.gov

Other Documented Bioactivities of this compound and Related Compounds (e.g., cytotoxic activity of derivatives)

In the search for new therapeutic agents, various natural and synthetic compounds are evaluated for their biological activities. The cytotoxic activity of compounds, or their ability to kill cells, is particularly relevant in cancer research.

Several studies have reported on the cytotoxic properties of various compound derivatives. For example, novel derivatives of 4'-demethylepipodophyllotoxin (B1664165) have been synthesized and shown to have significant cytotoxic activity against human leukemia (HL-60) and lung cancer (A-549) cell lines in vitro. nih.gov In another study, benzylated dihydroflavones isolated from the bark of Diclinanona calycina demonstrated moderate cytotoxic activity against several cancer cell lines, including HL-60 and human colon carcinoma (HCT116), while showing low cytotoxicity to non-cancerous human lung fibroblast cells. researchgate.net

Similarly, research on anthracycline derivatives, a class of drugs used in cancer chemotherapy, aims to develop new compounds with improved efficacy and reduced side effects. ineosopen.org The cytotoxic activity of these derivatives is a key measure of their potential as anticancer agents. ineosopen.org Marine actinomycetes are another source of novel compounds with cytotoxic potential. scienceopen.com For instance, a new anthracene (B1667546) derivative isolated from a species of Streptomyces showed potent inhibitory activity against the human lung adenocarcinoma cell line A549. scienceopen.com

| Compound/Derivative Class | Cell Lines Tested | Observed Activity |

| 4β-N-substituted-5-FU-4'-demethylepipodophyllotoxin derivatives | HL-60 (human leukemia), A-549 (lung cancer) | Significant cytotoxic activity. nih.gov |

| Benzylated dihydroflavones (from Diclinanona calycina) | HL-60, HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma) | Moderate cytotoxic activity against cancer cell lines, low cytotoxicity against non-cancerous cells. researchgate.net |

| Anthracycline derivatives | Various cancer cell lines | Anticancer activity. ineosopen.org |

| Anthracene derivative (from Streptomyces sp. W007) | A549 (lung adenocarcinoma) | Potent inhibitory activity. scienceopen.com |

Elucidation of Molecular Mechanisms Underlying Nonadienal Bioactivity (e.g., disruption of peritrophic matrix)

Understanding the molecular mechanisms by which bioactive compounds exert their effects is crucial for their development and application. In insects, the peritrophic matrix is a non-cellular structure that lines the midgut, acting as a physical barrier and playing a role in digestion. science.gov Disruption of this matrix can be a key mechanism of action for certain insecticides.

Histological changes in the midgut of insects, such as the disruption of the peritrophic matrix, cytoplasm vacuolization, and cell degeneration, have been observed in response to various insecticides. researchgate.net For example, a cysteine protease found in the latex of papaya has been shown to have a detrimental effect on several lepidopteran species by disrupting the peritrophic matrix. ebin.pub

In the context of plant-insect interactions, plants have evolved complex defense systems. When a plant is wounded by an insect, it can trigger a cascade of defense signaling. nih.gov This can involve the release of damage-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors (PRRs) on the plant cells, leading to the activation of an immune response. dokumen.pub This response can include the production of secondary metabolites with insecticidal properties. nih.gov Some insects, in turn, have evolved mechanisms to counteract these plant defenses. nih.gov

The interaction between plants and pathogens also involves the recognition of pathogen-associated molecular patterns (PAMPs) by the plant's PRRs, which triggers a defense response. dokumen.pub The apoplastic region, the space outside the plant cell's plasma membrane, is often the first site of interaction between plants and microbes. dokumen.pub

| Compound/Agent | Target Organism/System | Mechanism of Action |

| Cysteine protease (from papaya) | Lepidopteran insects | Disruption of the peritrophic matrix. ebin.pub |

| Plant defense elicitors (DAMPs) | Plants | Activation of immune response via pattern recognition receptors. dokumen.pub |

| Pathogen-associated molecular patterns (PAMPs) | Plants | Activation of immune response via pattern recognition receptors. dokumen.pub |

Analytical Methodologies for the Detection and Quantification of Nona 4,8 Dienal

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating and identifying nona-4,8-dienal in various samples. Gas chromatography, in particular, is widely employed due to the volatile nature of this aldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling and Isomeric Differentiation

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of this compound and its isomers, such as (E,E)-2,4-nonadienal and (E,Z)-2,6-nonadienal. scilit.comnih.gov This method separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. journalejmp.comupf.edu Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint.

The power of GC-MS lies in its ability to both separate complex mixtures and provide structural information for identification. researchgate.net However, the mass spectra of isomers can be very similar, making differentiation challenging based on spectral data alone. uva.nl In such cases, chromatographic separation is crucial. The retention time, the time it takes for a compound to travel through the column, is a key parameter for distinguishing between isomers. caymanchem.com For instance, different isomers of nonadienal will exhibit distinct retention times on a given GC column. scilit.com

To enhance confidence in identification, especially in complex matrices where co-elution can occur, extracted ion chromatograms (EIC) are utilized. EIC involves monitoring specific ion fragments characteristic of the target analyte, which helps to better visualize and confirm the presence of the compound even if it is not fully separated from other components. caymanchem.com

Table 1: Selected Applications of GC-MS in the Analysis of Nonadienal Isomers

| Sample Matrix | Target Isomers | Key Findings | Reference(s) |

| Sweet Cherry Cultivars | (E,Z)‐2,6‐nonadienal, (E,E)‐2,4‐nonadienal | Identified as important aroma compounds contributing to cucumber-like and fatty odors, respectively. | scilit.com |

| Pork Back Fat | (E,E)-nona-2,4-dienal | Higher concentrations were observed when heated at 150 °C compared to 180 °C. | nih.gov |

| Orange Essence Oil | E,E-2,4-nonadienal | Identified as a potent aroma component. | colostate.edu |

| Tangerine Hybrids | 2,4-nonadienal | Detected by GC-O but not GC-MS, highlighting the sensitivity of the human nose. | core.ac.uk |

High-Resolution GC-MS and Comprehensive Two-Dimensional GC×GC–MS for Enhanced Resolution

For highly complex samples where standard GC-MS may not provide sufficient separation, high-resolution mass spectrometry (HRMS) and comprehensive two-dimensional gas chromatography (GC×GC) offer superior capabilities.

High-Resolution GC-MS (HR-GC-MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). thermofisher.com This accuracy allows for the determination of the elemental composition of an ion, which is invaluable for confirming the identity of a compound and distinguishing it from others with the same nominal mass. thermofisher.comroscoff-culture-collection.org Instruments like the Orbitrap GC-MS provide high sensitivity and selectivity, enabling the detection of trace-level compounds in complex matrices. thermofisher.comroscoff-culture-collection.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) significantly enhances peak capacity and resolution by employing two columns with different stationary phases connected by a modulator. gcms.czsepscience.com The effluent from the first column is trapped, focused, and then rapidly injected onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with structured patterns that can separate co-eluting peaks from a one-dimensional GC analysis. gcms.czgcms.cz When coupled with a time-of-flight mass spectrometer (ToF-MS), which offers fast acquisition speeds, GC×GC-ToF-MS becomes a powerful tool for the isomer-specific determination of compounds like nonadienal in complex mixtures. nih.govacs.org This technique has been successfully used to separate and identify a large number of isomeric compounds that would otherwise remain unresolved. nih.govacs.org

Application of Gas Chromatography-Olfactometry (GC-O) in Aroma-Active Nonadienal Characterization

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. researchgate.net As compounds elute from the GC column, the effluent is split between a mass spectrometer (or another detector) and an olfactory port, where a trained analyst sniffs and describes the odor. nih.govnih.gov This allows for the direct identification of aroma-active compounds in a sample.

GC-O is particularly valuable for studying the aroma profile of foods and beverages where nonadienal isomers are known to contribute specific sensory attributes. For example, (E,Z)-2,6-nonadienal is recognized for its fresh, cucumber-like odor. scilit.comnih.gov By using GC-O, researchers can determine which specific compounds are responsible for the characteristic aroma of a product. nih.govcabidigitallibrary.org

A common method used in conjunction with GC-O is Aroma Extract Dilution Analysis (AEDA). In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor is detected. nih.govnih.gov The highest dilution at which an odor is still perceived is known as the Flavor Dilution (FD) factor, which provides a measure of the odor potency of a compound. cabidigitallibrary.orgresearchgate.net This approach helps to identify the key odorants in a sample, including isomers of nonadienal. scilit.comnih.gov

Table 2: Examples of this compound Isomers Identified by GC-O

| Sample | Isomer(s) Identified | Associated Aroma Descriptor | Key Finding | Reference(s) |

| 'Sweetheart' Lychee | (E,Z)-2,6-nonadienal | Cucumber | Identified as one of the most important aroma-active compounds. | nih.govcabidigitallibrary.org |

| Sweet Cherry | (E,Z)‐2,6‐nonadienal | Cucumber-like | Important for the aroma of 'Hongdeng' and 'Zhifuhong' cultivars. | scilit.com |

| Xiaokeng Green Tea | (E, Z)-2,6-nonadienal | Fresh | Responsible for the fresh aroma of the tea infusion. | nih.gov |

| 'Muscaris' Grapes | (2E,6Z)-nona-2,6-dienal | Cucumber | Contributed to the overall aroma profile with a high Odor Activity Value (OAV). | acs.org |

Liquid Chromatography-Based Approaches for Nonadienal Analysis

While gas chromatography is the predominant method for analyzing volatile compounds like this compound, liquid chromatography (LC) can also be employed, particularly after derivatization. edpsciences.org High-performance liquid chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. waters.com

For aldehydes, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often performed. This reaction creates dinitrophenylhydrazone derivatives that are less volatile and possess a chromophore, making them readily detectable by UV-Vis detectors. edpsciences.org This approach has been used to identify aldehydic products of lipid peroxidation. edpsciences.org

The coupling of HPLC with mass spectrometry (LC-MS) provides both separation and structural confirmation. upf.edu Techniques like electrospray ionization (ESI) can be used to analyze the derivatives. The complementarity of LC-MS and GC-MS is beneficial, as LC/ESI-MS can provide clear molecular ion information, while GC/EI-MS offers detailed fragmentation patterns for structural elucidation. edpsciences.org

Chiral Gas Chromatography for Enantiomeric Analysis of this compound and Related Compounds

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. gcms.cz The presence of a chiral center at C4 in this compound means it can exist as (R)- and (S)-enantiomers. These enantiomers can have different biological and sensory properties.

Chiral gas chromatography is a specialized GC technique that uses a chiral stationary phase (CSP) to separate enantiomers. gcms.czwikipedia.org The CSP, often based on derivatized cyclodextrins, interacts differently with each enantiomer, leading to different retention times and thus their separation. wikipedia.orgchromatographyonline.com This technique is essential for determining the enantiomeric distribution (the ratio of enantiomers) of chiral compounds in a sample. researchgate.net

The separation of enantiomers is crucial in flavor and fragrance analysis, as the different enantiomers of a compound can have distinct odors. researchgate.net Chiral GC has been widely applied to the enantioselective analysis of various chiral compounds, including monoterpenes and lactones, in natural products. researchgate.netnih.gov While specific applications for this compound are less documented in the provided context, the principles of chiral GC are directly applicable to the separation of its (R)- and (S)-enantiomers. pharmaknowledgeforum.com

Spectroscopic Techniques for Structural Confirmation and Isomer Assignment

While chromatography separates compounds, spectroscopy provides detailed information about their chemical structure. Mass spectrometry, as discussed in the context of GC-MS, is a primary spectroscopic technique for identifying this compound and its isomers. The fragmentation pattern in the mass spectrum provides clues to the molecule's structure. However, because isomers can have very similar mass spectra, other spectroscopic methods or the combination of retention data and mass spectra are often necessary for unambiguous identification. uva.nl Soft ionization techniques in GC-MS, such as atmospheric pressure chemical ionization (APCI), can provide clearer molecular ion information, which is complementary to the fragmentation data from traditional electron ionization (EI). spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and determination of stereochemistry of organic molecules like this compound. meilerlab.orgnd.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

Detailed Research Findings:

In the context of nonadienals, NMR is critical for differentiating between various isomers. For instance, in the synthesis of deuterated nonadienals for use as internal standards, NMR is used to confirm the labeling position and to identify and quantify any isomeric impurities, such as (E,Z) isomers. imreblank.ch The assignment of 13C NMR signals, often aided by heteronuclear correlation spectra, is fundamental to this process. imreblank.ch One- and two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are routinely employed to piece together the complete structural puzzle of complex natural products. meilerlab.orgd-nb.info

The chemical shift (δ) values and coupling constants (J-values) are key parameters obtained from an NMR spectrum. libretexts.org The chemical shift provides insights into the electronic environment of a nucleus, while coupling constants reveal information about the connectivity and spatial relationship between neighboring nuclei. libretexts.org For example, the magnitude of the J-coupling between vicinal protons on a double bond can definitively establish its configuration as either cis or trans. qd-latam.com This is particularly important for a molecule like this compound, which contains two double bonds, leading to the possibility of multiple stereoisomers.

Interactive Data Table: Representative NMR Data for Alkenes This table showcases typical proton (¹H) and carbon (¹³C) NMR chemical shifts for hydrogens and carbons in and adjacent to carbon-carbon double bonds, which are characteristic features in this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinylic C-H | 4.5 - 6.5 | 100 - 150 |

| Allylic C-H | 1.6 - 2.6 | 15 - 40 |

| Aldehydic C-H | 9.0 - 10.0 | 190 - 200 |

Data sourced from typical values in organic spectroscopy.

Infrared and Raman Spectroscopy for Vibrational Analysis of Nonadienals

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. triprinceton.org Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. tum.de

Detailed Research Findings:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration is accompanied by a change in the molecular dipole moment. slideshare.net For a nonadienal, characteristic IR absorption bands would include a strong C=O stretch for the aldehyde group (typically around 1650-1700 cm⁻¹) and C=C stretching vibrations for the two double bonds (around 1600-1680 cm⁻¹). The C-H stretching vibrations of the aldehyde group and the double bonds also provide valuable diagnostic peaks. libretexts.org

Raman spectroscopy, on the other hand, is a light scattering technique. triprinceton.org A molecular vibration is Raman-active if it causes a change in the polarizability of the molecule. tum.de Symmetrical vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. libretexts.org This makes Raman spectroscopy particularly useful for analyzing the C=C bonds in the polyene chain of nonadienals. For instance, Raman spectra have been recorded for related compounds like trans,trans-2,4-nonadienal (B146766) and (2E,6E)-nonadienal. nih.govnih.gov The combination of IR and Raman spectroscopy can thus provide a more complete picture of the vibrational modes of nonadienals. dntb.gov.ua

Interactive Data Table: Key Vibrational Frequencies for Nonadienals This table highlights the expected infrared absorption frequencies for the principal functional groups within a nonadienal structure.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O (Aldehyde) | Stretch | 1680 - 1715 |

| C=C (Alkene) | Stretch | 1620 - 1680 |

| =C-H (Alkene) | Bend | 650 - 1000 |

| C-H (Aldehyde) | Stretch | 2720 - 2820 |

Data compiled from standard IR spectroscopy correlation tables.

Quantitative Analysis of this compound in Complex Matrices

The accurate quantification of this compound, especially at trace levels in complex samples like food and biological tissues, presents significant analytical challenges. nih.govnih.gov Matrix effects, where other components in the sample interfere with the analysis, can lead to inaccurate results. nih.gov

Stable Isotope Dilution Analysis (SIDA) for Precise Quantification

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of volatile compounds in complex matrices. researchgate.nettum.de This technique involves adding a known amount of an isotopically labeled version of the analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard at the very beginning of the sample preparation process. imreblank.chtum.de

Detailed Research Findings:

Because the isotopically labeled standard is chemically identical to the analyte, it behaves in the same way during extraction, cleanup, and chromatographic analysis. tum.de Any losses of the analyte during sample processing will be mirrored by losses of the internal standard. nih.gov The quantification is then based on the ratio of the signal from the native analyte to that of the labeled standard, typically measured by mass spectrometry. researchgate.net This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results. tum.de SIDA has been successfully applied to the quantification of other lipid oxidation products, such as (2E,4E)-deca-2,4-dienal and (2E,4E)-nona-2,4-dienal, in various food products. researchgate.net The synthesis of the required isotopically labeled standards is a critical prerequisite for the application of this powerful technique. imreblank.ch

Optimization of Instrumental Detection Limits for Nonadienals in Environmental and Biological Samples

Achieving low detection limits is crucial for the analysis of nonadienals, as they can have very low sensory thresholds and may be present at trace concentrations in environmental and biological samples. chromatographyonline.com

Detailed Research Findings:

The choice of analytical instrumentation and its optimization are key to achieving the required sensitivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for the analysis of volatile compounds. nih.gov Optimizing GC-MS parameters, such as the injection volume, column type, and temperature program, can significantly improve detection limits. For particularly challenging applications, more sensitive techniques like tandem mass spectrometry (MS/MS) may be necessary. nih.gov

The handling of data near or below the detection limit (non-detects) is also an important consideration in environmental and biological studies. osti.gov Various statistical approaches can be employed to handle non-detect data, such as replacing them with a value like half the detection limit or using statistical methods that can accommodate censored data. osti.gov The choice of method can have significant implications for the interpretation of the data, especially when comparing contaminant levels between different groups or sites. osti.gov

Extraction and Enrichment Techniques for this compound from Biological and Food Samples

Due to the typically low concentrations of this compound in biological and food samples, an extraction and enrichment step is usually required prior to instrumental analysis. researchgate.netmdpi.com The goal is to isolate the analyte from the complex sample matrix and concentrate it to a level that can be readily detected. mdpi.com

Detailed Research Findings:

A variety of extraction techniques can be employed, with the choice depending on the sample matrix and the volatility of the analyte. For solid and semi-solid food samples, methods like solvent extraction, followed by a cleanup step, can be used. mdpi.commdpi.com For liquid samples or the headspace above a sample, techniques like purge-and-trap, solid-phase microextraction (SPME), and headspace sorptive extraction (HSSE) are commonly used. researchgate.netmdpi.com

SPME is a solvent-free technique that uses a fused-silica fiber coated with a sorbent material to extract and concentrate volatile and semi-volatile compounds from a sample. mdpi.com It is a simple, fast, and cost-effective method that can be easily automated. chromatographyonline.com However, for some applications, the sensitivity of SPME may not be sufficient. In such cases, techniques like HSSE, which uses a larger volume of sorbent material, can provide higher sensitivity. chromatographyonline.com Another emerging technique is vacuum-assisted sorbent extraction (VASE), a solvent-free headspace method that has shown promise for the extraction of volatile and semi-volatile compounds from biological samples. biorxiv.orgjove.com The choice and optimization of the extraction method are critical for obtaining accurate and reliable quantitative data for this compound in complex samples. news-medical.net

Interactive Data Table: Comparison of Extraction Techniques This table provides a comparative overview of common extraction techniques applicable to the analysis of volatile compounds like this compound.

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Partitioning of analyte between the sample and an immiscible solvent. gitlab.ioprotocols.io | Well-established, suitable for a wide range of matrices. | Can be time-consuming, requires large volumes of organic solvents. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. mdpi.com | Solvent-free, simple, fast, automatable. chromatographyonline.com | Limited sorbent volume can lead to lower sensitivity for some analytes. chromatographyonline.com |

| Headspace Sorptive Extraction (HSSE) | Adsorption of headspace volatiles onto a larger volume of sorbent. chromatographyonline.com | Higher sensitivity than SPME. chromatographyonline.com | Can be more complex than SPME. |

| Purge-and-Trap | Purging of volatiles from a sample with an inert gas and trapping them on a sorbent. researchgate.net | Excellent for very volatile compounds, high sensitivity. | Can be complex and prone to analyte breakthrough. |

| Vacuum-Assisted Sorbent Extraction (VASE) | Headspace extraction under vacuum onto a sorbent pen. biorxiv.orgjove.com | Solvent-free, relatively fast method development. biorxiv.orgjove.com | Not suitable for non-volatile compounds. biorxiv.org |

Structure Activity Relationships and Sensory Perception of Nonadienals, with a Focus on Nona 4,8 Dienal

Correlating Nonadienal Isomers with Specific Flavor and Aroma Profiles (e.g., fatty, green, cucumber, chicken notes)

The sensory profile of a nonadienal isomer is profoundly influenced by the position and stereochemistry of its two double bonds. Even subtle shifts in molecular geometry can lead to significant changes in perceived aroma, ranging from fresh, green notes to deep-fried, fatty characteristics.

The (E,Z)-2,6-nonadienal isomer is renowned for its intensely powerful green, cucumber-like aroma. scentree.cofraterworks.com Often referred to as cucumber aldehyde or violet leaf aldehyde, its scent profile also includes watery and melon-like nuances with subtle fatty undertones. fraterworks.comthegoodscentscompany.com This isomer is a key contributor to the fresh, green character in a variety of flavors. scentree.co At very low concentrations, it imparts a pleasant freshness, though in its pure form, the odor can be overpowering. scentree.co Its profile is described as oily-green, herbaceous, and, upon dilution, a sweet and pleasant leafy-vegetable odor. thegoodscentscompany.com

In contrast, the (E,E)-2,4-nonadienal isomer is strongly associated with fatty, waxy, and deep-fried aromas. thegoodscentscompany.comnih.gov Its flavor profile is often described as reminiscent of chicken fat, with additional notes of citrus rind, greasy potato chip, and cucumber. thegoodscentscompany.com This isomer is frequently used to impart savory, fatty notes in food flavors, particularly for chicken, as well as nutty notes for peanut butter. thegoodscentscompany.comthegoodscentscompany.com The Flavor and Extract Manufacturers Association (FEMA) flavor profile for this compound includes cereal, deep-fried fat, and watermelon notes. nih.gov

The table below summarizes the distinct aroma profiles of these well-studied nonadienal isomers.

| Nonadienal Isomer | Primary Aroma/Flavor Descriptors | Secondary Notes | Common Associations |

|---|---|---|---|

| (E,Z)-2,6-Nonadienal | Green, Cucumber scentree.cothegoodscentscompany.com | Watery, Melon, Violet Leaf, Fatty fraterworks.comthegoodscentscompany.com | Cucumber, Violet Leaf scentree.co |

| (E,E)-2,4-Nonadienal | Fatty, Waxy, Chicken Fat thegoodscentscompany.com | Green, Melon, Citrus Rind, Greasy thegoodscentscompany.com | Fried Foods, Savory Flavors thegoodscentscompany.com |

| Nona-2,4-dienal (mixed isomers) | Fatty, Green scent.vn | Fruity, Waxy, Melon, Citrus, Cucumber scent.vn | General Fatty/Green Applications |

Quantitative Sensory Analysis: Odor Activity Values (OAVs) and Flavor Dilution (FD) Factors of Nonadienals

Nonadienal isomers are known for their extremely low odor thresholds, making them potent aroma compounds with high OAVs and FD factors even at low concentrations.

(E,Z)-2,6-Nonadienal has a very low detection threshold, in the parts-per-billion (ppb) range, highlighting its power as an aroma chemical. scentree.co In a study on cold-pressed rapeseed oil, (E,Z)-2,6-nonadienal was found to have a high FD factor of 2048 and was among the compounds with the highest OAVs, contributing a significant cucumber-like note.

(E,E)-2,4-Nonadienal also demonstrates high potency. It has a reported odor detection threshold of 0.09 ppb in water. perfumerflavorist.com In the same study on rapeseed oil, it was identified as a key odorant with one of the highest OAVs, imparting a deep-fried, fatty character.

The following table presents available quantitative sensory data for key nonadienal isomers.

| Nonadienal Isomer | Metric | Value | Matrix/Context | Associated Aroma |

|---|---|---|---|---|

| (E,Z)-2,6-Nonadienal | FD Factor | 2048 | Cold-Pressed Rapeseed Oil | Cucumber-like |

| (E,Z)-2,6-Nonadienal | Odor Threshold | ~1 ppb | General (Water/Air) scentree.co | Green, Cucumber scentree.co |

| (E,E)-2,4-Nonadienal | OAV | High | Cold-Pressed Rapeseed Oil | Deep-fried, Fatty |

| (E,E)-2,4-Nonadienal | Odor Threshold | 0.09 ppb perfumerflavorist.com | Water perfumerflavorist.com | Fatty thegoodscentscompany.com |

Contribution of Nona-4,8-dienal to the Overall Aroma Profile of Foodstuffs and Natural Products (e.g., walnuts, rice, sage)

There is no scientific literature available that identifies this compound as a contributor to the aroma profiles of walnuts, rice, or sage. However, research into the aroma of these products has identified other structurally related C9 aldehydes as key components.

In walnuts , the key aroma compounds responsible for its characteristic profile have been identified through aroma extract dilution analysis. This research points not to a nonadienal, but to (2E,4E,6Z)-nona-2,4,6-trienal as one of the two most critical compounds, contributing an oatmeal-like scent. researchgate.net This compound, along with sotolon, was found to be essential in reconstituting the characteristic aroma of fresh walnuts. researchgate.net

In oat flakes , (E,E,Z)-2,4,6-nonatrienal was identified as the key odorant, exhibiting an intense oat flake-like odor at an extremely low threshold and detected with the highest flavor dilution (FD) factor of 1024. researchgate.net

No significant research has linked nonadienal isomers, including this compound, to the characteristic aroma profiles of rice or sage . The aroma of rice is primarily attributed to other compounds like 2-acetyl-1-pyrroline, while the profile of sage is dominated by terpenes such as thujone, camphor, and 1,8-cineole.

Stereochemical Influence on the Sensory Perception of Nonadienals

Stereochemistry, specifically the cis (Z) or trans (E) configuration of the double bonds, is a critical determinant of the sensory properties of nonadienals. The spatial arrangement of the molecule dictates how it interacts with olfactory receptors, leading to distinct odor perceptions.

The profound difference between the (E,Z)-2,6 and (E,E)-2,4 isomers is a prime example of this stereochemical influence.

(E,Z)-2,6-Nonadienal : The combination of a trans bond at the 2-position and a cis bond at the 6-position results in a molecular shape that is perceived as intensely green and cucumber-like. scentree.cofraterworks.com This specific configuration is crucial for its characteristic fresh aroma. While other diastereoisomers of 2,6-nonadienal (B1213864) are reported to have a relatively similar smell, the (E,Z) form is the most commonly used and recognized for its distinct cucumber and violet leaf character. scentree.co

(E,E)-2,4-Nonadienal : The presence of two conjugated trans double bonds at the 2 and 4-positions creates a more linear and rigid molecular structure. This configuration is strongly associated with fatty, oily, and fried notes. thegoodscentscompany.com The planarity of the conjugated system is believed to be a key factor in its interaction with olfactory receptors that perceive fatty aromas.

This stark contrast demonstrates that not only the position of the double bonds (e.g., 2,4- vs. 2,6-) but also their geometric configuration are fundamental to the resulting aroma profile. A change from a non-conjugated (E,Z) structure to a conjugated (E,E) structure shifts the perception from "green" to "fatty."

Chemical Derivatization and Analogues of Nona 4,8 Dienal in Research

Synthetic Strategies for Novel Nona-4,8-dienal Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govcore.ac.uk The synthesis of novel derivatives is the cornerstone of SAR, allowing for the systematic modification of a lead compound to enhance potency, selectivity, or other pharmacological parameters. nih.gov While specific SAR studies on this compound are not extensively documented, the principles are readily applied, and synthetic strategies used for related dienoic and trienoic acids provide a clear blueprint.

A common strategy involves creating a series of related compounds where one part of the molecule is systematically altered. nih.gov For instance, in a series of nonadienoic acid derivatives developed as HMG-CoA reductase inhibitors, researchers synthesized analogues with different substitutions at a specific position on the carbon chain to determine which groups conferred the highest activity. nih.gov This approach helps to build a comprehensive picture of the pharmacophore—the essential ensemble of steric and electronic features necessary for optimal biological activity.

Key synthetic methods that can be employed to generate derivatives of a dienal like this compound include:

Cross-Cyclomagnesiation: This catalytic reaction is an effective method for synthesizing 1Z,5Z-diene compounds, which can serve as precursors to various dienoic acids and related structures. sciforum.netacs.org It allows for the controlled construction of the diene backbone, which can then be further modified.

Wittig Reaction: This reaction is a widely used method for forming alkenes (carbon-carbon double bonds) by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. It is particularly useful for creating the specific stereochemistry of the double bonds found in polyunsaturated aldehydes like nona-trienal derivatives.

Modular Synthesis: In this approach, complex molecules are assembled from smaller, pre-synthesized building blocks or modules. nih.govwgtn.ac.nz This allows for flexibility in creating a library of analogues by swapping different modules, which is highly efficient for SAR studies. For example, shorter sequences of a complex polysaccharide were prepared to facilitate SAR biological studies. nih.gov

The table below illustrates a hypothetical SAR study based on findings for related compounds, showing how modifications could influence activity.

| Derivative Base Structure | Modification (R-group) | Observed Effect on Activity | Reference |

| 6,8-nonadienoic acid | 9,9-bis(4-fluorophenyl)-3,5-dihydroxy | HMG-CoA Reductase Inhibition | nih.gov |

| 6,8-nonadienoic acid | 1N-methyltetrazol-5-yl at C8 | Most active HMG-CoA Reductase Inhibitor in the series | nih.gov |

| Z,Z-Dienoic Acid | Varying hydrocarbon chain length | Significant effect on topoisomerase inhibitory activity | sciforum.net |

| Z,Z-Dienoic Acid | Varying position of the 1Z,5Z-diene group | Significant effect on topoisomerase inhibitory activity | sciforum.net |

Investigation of Biological Activities of Nona-dienoic Acid Derivatives and Related Compounds

Nona-dienoic acids, the carboxylic acid counterparts to nona-dienals, and their derivatives have been investigated for a range of biological activities. These unsaturated fatty acids can interact with biological membranes or proteins, influencing cellular pathways. cymitquimica.com

Research has uncovered several classes of bioactive nona-dienoic acid derivatives:

Antimicrobial and Cytotoxic Activity: Three new 4,6,8-trimethyl nona-2,7-dienoic acid derivatives, named apocimycin A, B, and C, were isolated from a saltern-derived microorganism, Micromonospora sp.. researchgate.netnih.govtandfonline.com These compounds were found to exhibit weak cytotoxic and antimicrobial activities. researchgate.netnih.govtandfonline.com Another related compound, (E)-4,6,8-trimethyl-nona-2,7-dienoic acid, is a component of the antibiotic U-56407, which is active against Gram-positive bacteria. mdpi.com

Enzyme Inhibition: A series of 9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(alkyltetrazol-5-yl)-6,8-nonadienoic acid derivatives were synthesized and identified as competitive inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. nih.gov This gives them potential as anticholesteremic agents. nih.gov Additionally, the natural product Cerulenin, which contains a (4E,7E)-nona-4,7-dienoyl moiety, is known to be an inhibitor of fatty acid and polyketide synthases. mdpi.com

Immunosuppressive Effects: A derivative of the well-known immunosuppressant ciclosporin A, which incorporates a 6(E),8-nonadienoic acid moiety, is thought to exhibit its effects by inhibiting T-cell activation, a mechanism relevant in transplant medicine and for autoimmune disorders. cymitquimica.com

Antitumor Activity: Broader studies on long-chain Z,Z-dienoic acids have shown that some representatives possess antitumor activity, potentially by acting as inhibitors of topoisomerases, which are critical enzymes for DNA replication in cells. sciforum.net

The following table summarizes the biological activities of selected nona-dienoic acid derivatives.

| Compound/Derivative Class | Specific Example | Observed Biological Activity | Source |

| Trimethyl nona-2,7-dienoic acid derivatives | Apocimycin A, B, C | Weak cytotoxic and antimicrobial | researchgate.netnih.govtandfonline.com |

| Substituted 6,8-nonadienoic acid derivatives | 9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1N-methyltetrazol-5-yl)-6,8-nonadienoic acid | HMG-CoA reductase inhibition | nih.gov |

| Ciclosporin A derivative | 6-[(3R)-Hydroxy-(4R)-methyl-2(S)-(methylamino)-6(E),8-nonadienoic acid]ciclosporin A | Immunosuppressive | cymitquimica.com |

| Nona-dienoyl oxirane-carboxylic acid | Cerulenin | Fatty acid synthase inhibitor | mdpi.com |

| Z,Z-Dienoic Acids | Various synthetic long-chain acids | Antitumor, Topoisomerase inhibition | sciforum.net |

Characterization of Nona-trienal Derivatives and their Sensory Attributes (e.g., (2E,4E,6Z)-nona-2,4,6-trienal)

While this compound is a di-unsaturated aldehyde, the related tri-unsaturated aldehyde, nona-2,4,6-trienal, is particularly significant for its potent sensory characteristics. The specific isomer (2E,4E,6Z)-nona-2,4,6-trienal has been identified as a key "character impact" aroma compound in a variety of foods, meaning its presence has a defining influence on the perceived flavor profile. researchgate.net Its potent aroma is underscored by an exceptionally low odor threshold of 0.0002 ng/L in air. researchgate.net

The sensory attributes of (2E,4E,6Z)-nona-2,4,6-trienal are highly context-dependent, contributing distinct notes to different products:

Oat Products: It is considered the key odorant of oat flakes, imparting a characteristic cereal-like, sweet aroma. researchgate.net

Walnuts: In fresh walnut kernels, it contributes an "oatmeal-like" note. researchgate.netnih.gov The characteristic and pleasant aroma of walnuts was found to be best represented by a binary mixture of (2E,4E,6Z)-nona-2,4,6-trienal and another compound, sotolon, at natural concentrations of approximately 10 μg/kg each. researchgate.netnih.gov

Toasted Oak and Wine: This compound is responsible for "brioche" and "puff pastry" notes in toasted oak wood (Quercus petraea). ives-openscience.eu It can be released into wine during maturation in oak barrels, where its olfactory detection threshold is 16 ng/L. ives-openscience.eu At certain concentrations, it can modify the fruity expression of the wine. ives-openscience.eu

Tea: It is also noted as a volatile aroma compound in Darjeeling black tea.

The formation of this nona-trienal is often linked to the oxidation of fatty acids, with studies suggesting that α-linolenic acid is a likely precursor. researchgate.netives-openscience.eu

This table summarizes the diverse sensory profile of (2E,4E,6Z)-nona-2,4,6-trienal.

| Source | Associated Aroma/Flavor Profile | Reported Concentration/Threshold | Reference |

| Oat Flakes | Cereal-like, sweet, "oat flake-like" | 13 µg/kg | researchgate.net |

| Walnuts (Juglans regia L.) | Oatmeal-like (in combination with sotolon creates walnut aroma) | ~10 µg/kg | researchgate.netnih.gov |

| Toasted Oak Wood (Quercus petraea) | Puff pastry, woody | Up to 85 ng/g in wood | ives-openscience.eu |

| Wine (aged in oak) | Modifies fruity balance | Up to 441.3 ng/L in red wine | ives-openscience.eu |

Design and Synthesis of this compound Analogues with Modified Pharmacological or Olfactory Profiles

The design and synthesis of analogues—compounds that are structurally similar to a parent molecule—is a proactive approach to optimizing molecular function. The goal is to create new molecules with intentionally modified properties, such as enhanced therapeutic effects or a completely different scent profile. uq.edu.aunih.gov

Pharmacological Modification: The design of analogues for pharmacological purposes aims to improve a drug's profile. This can involve increasing its potency, enhancing its selectivity for a biological target to reduce side effects, or improving its metabolic stability. The development of HMG-CoA reductase inhibitors from a nonadienoic acid scaffold is a prime example. nih.gov The initial leads were modified by synthesizing various analogues, which revealed that certain substitutions led to a compound that was nearly two orders of magnitude more active in liver cells—the primary site of cholesterol synthesis—than in other cell types. nih.gov This tissue specificity is a highly desirable trait, achieved through rational analogue design. nih.gov

Olfactory Modification: In the realm of sensory science, analogue synthesis is used to explore the chemical basis of smell and to create novel fragrances and flavors. The olfactory profile of a molecule is highly sensitive to its structure. Minor changes to the carbon skeleton, the position or stereochemistry of double bonds, or the nature of the functional group can lead to dramatic changes in perceived odor.

For a molecule like this compound, hypothetical analogue design could involve:

Altering Chain Length: Shortening or lengthening the nine-carbon chain.

Modifying Double Bond Position: Shifting the double bonds from the 4,8 positions to other locations (e.g., creating a conjugated system).

Changing Stereochemistry: Synthesizing different stereoisomers (E/Z) of the double bonds.

Introducing Functional Groups: Adding hydroxyl or ketone groups, or replacing the aldehyde with an ester or alcohol.

Studies on other odorants have shown that such modifications are effective. For example, research on β-alkyl substituted γ-lactones revealed that the nature of the alkyl groups on the lactone ring played a critical role in their resulting odor profiles. researchgate.net By applying these principles, one could theoretically design and synthesize this compound analogues to shift its olfactory profile from a baseline scent to something entirely new.

Advanced Research Perspectives and Future Trajectories for Nona 4,8 Dienal Studies

Integration of Omics Technologies in Nonadienal Biosynthesis and Metabolism Research

The study of Nona-4,8-dienal, a volatile organic compound (VOC), is increasingly benefiting from the application of "omics" technologies. These approaches, including metabolomics, transcriptomics, and proteomics, provide a comprehensive view of the intricate molecular processes underlying its creation and function in biological systems. nih.govcreative-proteomics.com

Metabolomics, the large-scale study of small molecules or metabolites, is crucial for understanding the complex biochemical pathways within organisms. creative-proteomics.com Analyzing aldehyde metabolites helps to unravel these pathways, offering insights into how plants and other organisms synthesize and utilize compounds like this compound for growth, defense, and adaptation. creative-proteomics.com For instance, integrated analysis of the metabolome and transcriptome has been used to identify the metabolic pathways responsible for aroma compounds in fruits like apples and mangoes, including the fatty acid metabolism that leads to aldehydes. nih.govnih.gov Such analyses have revealed that aldehydes, along with other compounds, are key contributors to the aromatic profiles of various foods. nih.gov

Transcriptomics, which focuses on the complete set of RNA transcripts, allows researchers to identify genes involved in this compound biosynthesis. By correlating gene expression patterns with the production of volatile compounds, scientists can pinpoint the specific enzymes and regulatory factors responsible. For example, studies in sweet potatoes and mangoes have linked the expression of genes in the linolenic acid degradation pathway to the production of various aldehydes. frontiersin.orgresearchgate.net

Proteomics, the study of the entire set of proteins, complements these other omics fields by providing a direct look at the enzymes carrying out the biosynthesis and metabolism of this compound. creative-proteomics.com Integrated proteomic and metabolomic analyses can associate specific proteins with metabolic pathways, helping to identify the functional roles of different enzymes. creative-proteomics.com This integrated approach allows for a more systematic and comprehensive understanding of the molecular functions and regulatory mechanisms at play. creative-proteomics.com

Table 1: Omics Technologies in this compound Research

| Omics Technology | Focus of Study | Key Insights Gained |

| Metabolomics | Comprehensive analysis of metabolites, including aldehydes. nih.govcreative-proteomics.com | Unraveling of complex biochemical pathways and understanding of aldehyde synthesis and utilization. creative-proteomics.com |

| Transcriptomics | Analysis of all RNA transcripts to identify gene expression patterns. nih.gov | Identification of genes involved in the biosynthesis of aldehydes from fatty acid precursors. nih.govfrontiersin.org |

| Proteomics | Study of the complete set of proteins expressed by an organism. creative-proteomics.com | Identification of specific enzymes and their roles in this compound biosynthesis and metabolism. creative-proteomics.com |

| Integrated Omics | Combined analysis of metabolome, transcriptome, and proteome. creative-proteomics.com | A holistic view of the molecular mechanisms, from gene to protein to metabolite, driving this compound production and function. creative-proteomics.com |

Computational Chemistry and Molecular Modeling of this compound Interactions in Biological Systems

Computational chemistry and molecular modeling are powerful tools for investigating the interactions of this compound at the atomic level. These methods provide insights into how this unsaturated aldehyde interacts with biological molecules, such as proteins and nucleic acids, which is fundamental to understanding its biological activity. nih.gov

One key area of investigation is the reactivity of the α,β-unsaturated aldehyde functional group present in related compounds. This group is known to be electrophilic and can react with nucleophilic sites on biomolecules, such as the side chains of certain amino acids in proteins. smolecule.com Molecular modeling can be used to predict the binding affinity and orientation of this compound within the active sites of enzymes or receptor proteins. This can help to elucidate the mechanisms by which it exerts its effects, whether as a signaling molecule or as a toxin. nih.gov

For example, density functional theory (DFT) has been used to study the adsorption and electronic properties of other α,β-unsaturated aldehydes on metal surfaces, which can serve as a model for interactions with metallic cofactors in enzymes. jlu.edu.cn Such studies reveal how the molecule's electronic structure changes upon interaction, providing clues about its reactivity. jlu.edu.cn Furthermore, quantitative structure-activity relationship (QSAR) models have been developed for other aldehydes to predict their genotoxic activity based on their chemical structure. nih.gov These models can be extended to this compound to assess its potential for adverse biological effects.

Computational studies can also shed light on the conformational flexibility of this compound and how this influences its interactions with biological targets. The presence of two double bonds in its carbon chain allows for various spatial arrangements, which can be explored through molecular dynamics simulations. These simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or when bound to a protein.

Biotechnological Production and Metabolic Engineering of Nonadienal Pathways in Microorganisms and Plants

The sustainable and economical production of valuable chemicals like this compound is a significant goal of modern biotechnology. frontiersin.org Metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, and plants offers a promising platform for producing aldehydes from renewable resources. frontiersin.orgoup.com

In microorganisms, the strategy often involves introducing and optimizing synthetic metabolic pathways. frontiersin.org For instance, researchers have successfully engineered S. cerevisiae to produce fatty aldehydes by expressing fatty acyl-CoA reductases and deleting competing pathways to increase the availability of precursor molecules. frontiersin.org This approach could be adapted for the specific production of this compound by selecting or engineering enzymes with the desired substrate specificity. The yeast S. cerevisiae is a particularly attractive host due to its robustness, well-characterized genetics, and tolerance to low pH, which can reduce fermentation costs. frontiersin.org

Metabolic engineering in plants also holds great potential for enhancing the production of specific volatile compounds. schweizerbart.dehep.com.cn By overexpressing key genes in the biosynthetic pathway of this compound, it may be possible to increase its emission from plant tissues. schweizerbart.de This could have applications in agriculture, for example, by enhancing a plant's natural defenses against pests or by improving the flavor and aroma of fruits. schweizerbart.deresearchgate.net Recent advances in identifying the genes and enzymes involved in volatile biosynthesis have opened up new possibilities for the genetic engineering of crops. schweizerbart.de

Table 2: Strategies for Biotechnological Production of Nonadienals

| Organism | Engineering Approach | Key Considerations | Potential Outcome |

| Microorganisms (e.g., S. cerevisiae) | Introduction of synthetic metabolic pathways, deletion of competing pathways. frontiersin.org | Enzyme specificity, cofactor balancing, host tolerance. frontiersin.orgfrontiersin.org | Sustainable and scalable production of this compound. frontiersin.org |

| Plants | Overexpression of key biosynthetic genes. schweizerbart.de | Tissue-specific expression, impact on overall plant metabolism and fitness. schweizerbart.de | Enhanced aroma, flavor, or pest resistance in crops. schweizerbart.deresearchgate.net |

Expanding the Understanding of Ecological and Inter-species Roles of Nonadienals through Advanced Field Studies

Volatile organic compounds (VOCs) like this compound are crucial signaling molecules in ecological interactions. nih.govmdpi.com They can act as signals both within and between species, influencing processes such as plant defense, insect communication, and microbial interactions. nih.govmdpi.comusp.br Advanced field studies are essential to unravel the complex roles of these compounds in their natural environments.

In plant-insect interactions, plant-emitted volatiles can serve to attract pollinators or repel herbivores. tandfonline.com Some plants release specific volatile blends when attacked by herbivores, which can attract natural enemies of the pest, a form of indirect defense. royalsocietypublishing.org Field experiments are critical to demonstrate the ecological relevance of these interactions, as laboratory studies may not fully capture the complexity of natural conditions. royalsocietypublishing.org

VOCs also play a significant role in communication between microorganisms. nih.gov Bacterial volatiles can influence the growth, biofilm formation, and antibiotic resistance of other bacteria. nih.gov They can also affect the growth and development of fungi. nih.gov Furthermore, there is a complex interplay between plant and microbial volatiles in the rhizosphere, the soil region around plant roots, which can impact plant health and nutrient uptake. mdpi.com

Advanced analytical techniques are needed for in-field monitoring of volatile emissions. frontiersin.org These techniques must be sensitive enough to detect the low concentrations of VOCs often found in nature and robust enough to handle the variability of environmental conditions. frontiersin.org Combining these analytical methods with ecological experiments will provide a more complete picture of the roles of this compound and other volatiles in shaping ecosystems. frontiersin.org

Development of Sustainable Synthesis and Application Strategies for this compound in Emerging Research Fields

The principles of green chemistry are increasingly being applied to the synthesis of aldehydes to reduce their environmental impact. numberanalytics.comnumberanalytics.com This involves the use of renewable feedstocks, environmentally friendly catalysts, and energy-efficient reaction conditions. numberanalytics.comnumberanalytics.com

One promising approach is the use of biocatalysts, such as enzymes, which offer high selectivity and can operate under mild conditions. numberanalytics.com Chemo-enzymatic cascade reactions, which combine chemical and enzymatic steps in a single pot, are being developed for the synthesis of valuable aldehydes from renewable starting materials. rsc.org Another green approach is mechanochemistry, which uses mechanical force to drive chemical reactions, often with little or no solvent. nih.gov

The unique chemical properties of this compound, including its unsaturated bonds and aldehyde group, make it a potentially valuable building block for the synthesis of new materials. Its ability to participate in various chemical reactions, such as oxidation, reduction, and addition reactions, allows for its incorporation into polymers and other complex molecules. smolecule.com This could lead to the development of novel biomaterials with specific functionalities.

Further research into the biological activities of this compound could also open up new applications. For example, if it is found to have significant antimicrobial or signaling properties, it could be used in agriculture to protect crops or in medicine as a therapeutic agent. smolecule.com The development of sustainable synthesis methods will be crucial for making these potential applications economically viable and environmentally friendly. numberanalytics.comnumberanalytics.com

Q & A

Q. How can researchers ensure reproducibility in this compound-related studies?

- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets (e.g., spectral libraries, chromatograms) in repositories like Zenodo. Detailed SOPs for instrumentation calibration and sample preparation are mandatory .

Interdisciplinary Applications

Q. What methodologies integrate this compound’s chemical properties with ecological impact assessments?

Q. How can this compound’s role in flavor chemistry be explored using omics technologies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.